molecular formula C12H10N2OS2 B13998678 1-Phenyl-3-(thiophene-2-carbothioyl)urea CAS No. 51774-61-9

1-Phenyl-3-(thiophene-2-carbothioyl)urea

Cat. No.: B13998678
CAS No.: 51774-61-9
M. Wt: 262.4 g/mol
InChI Key: LBNCNDWERQJPGS-UHFFFAOYSA-N
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Description

1-Phenyl-3-(thiophene-2-carbothioyl)urea is a compound that combines a phenyl group, a thiophene ring, and a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique properties to the compound, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(thiophene-2-carbothioyl)urea typically involves the reaction of thiophene-2-carbonyl chloride with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(thiophene-2-carbothioyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

1-Phenyl-3-(thiophene-2-carbothioyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(thiophene-2-carbothioyl)urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The thiophene ring can interact with hydrophobic pockets, while the urea moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(thiophene-2-carbonyl)urea: Similar structure but lacks the carbothioyl group.

    1-Phenyl-3-(furan-2-carbothioyl)urea: Contains a furan ring instead of a thiophene ring.

    1-Phenyl-3-(pyridine-2-carbothioyl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-Phenyl-3-(thiophene-2-carbothioyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential as a bioactive molecule compared to its analogs .

Properties

CAS No.

51774-61-9

Molecular Formula

C12H10N2OS2

Molecular Weight

262.4 g/mol

IUPAC Name

1-phenyl-3-(thiophene-2-carbothioyl)urea

InChI

InChI=1S/C12H10N2OS2/c15-12(13-9-5-2-1-3-6-9)14-11(16)10-7-4-8-17-10/h1-8H,(H2,13,14,15,16)

InChI Key

LBNCNDWERQJPGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=S)C2=CC=CS2

Origin of Product

United States

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